molecular formula C19H19N3O3 B4780193 2-Phenoxy-N-({N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide

2-Phenoxy-N-({N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide

Cat. No.: B4780193
M. Wt: 337.4 g/mol
InChI Key: MWCOAJZZIJBQMA-FPQBULDBSA-N
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Description

2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a phenoxy group, a hydrazinecarbonyl group, and a phenylprop-2-en-1-ylidene moiety, making it a subject of interest in various fields such as medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide typically involves the reaction of phenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through additional reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-N-({N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(22-21-13-7-10-16-8-3-1-4-9-16)14-20-19(24)15-25-17-11-5-2-6-12-17/h1-13H,14-15H2,(H,20,24)(H,22,23)/b10-7+,21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCOAJZZIJBQMA-FPQBULDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Phenoxy-N-({N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide
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2-Phenoxy-N-({N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide
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2-Phenoxy-N-({N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide
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2-Phenoxy-N-({N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)acetamide

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